N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide
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Overview
Description
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a benzoxadiazole moiety, and a phenoxypropanamide group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced via nucleophilic substitution reactions. Finally, the phenoxypropanamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, employing continuous flow reactors for better control, and utilizing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the benzoxadiazole and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety, which can emit fluorescence upon excitation.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can interact with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake. The phenoxypropanamide group can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-ylamine: Shares the benzoxadiazole and morpholine structures but lacks the phenoxypropanamide group.
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Contains a similar benzoxadiazole and morpholine structure with a different substituent.
N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide: Another structurally related compound with a thiophene ring instead of the phenoxypropanamide group.
Uniqueness
N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxypropanamide is unique due to the combination of its structural components, which confer distinct chemical and biological properties. The presence of the phenoxypropanamide group differentiates it from other similar compounds, potentially enhancing its therapeutic and research applications.
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H20N4O4/c1-13(26-14-5-3-2-4-6-14)19(24)20-15-7-8-16(18-17(15)21-27-22-18)23-9-11-25-12-10-23/h2-8,13H,9-12H2,1H3,(H,20,24) |
InChI Key |
QGBCMPWXEDARBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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